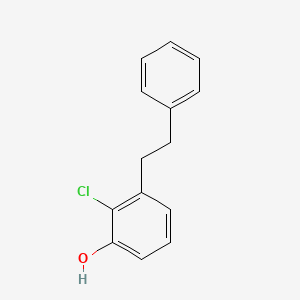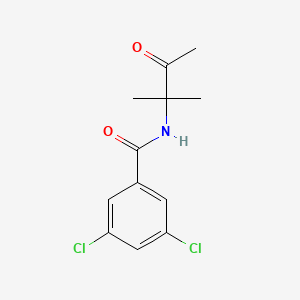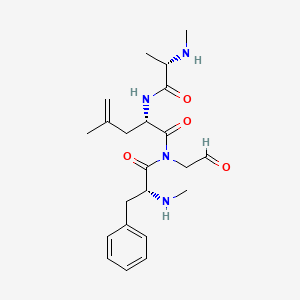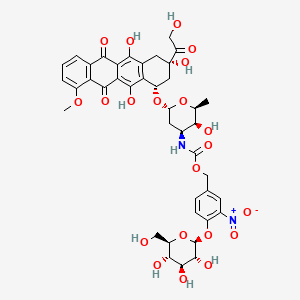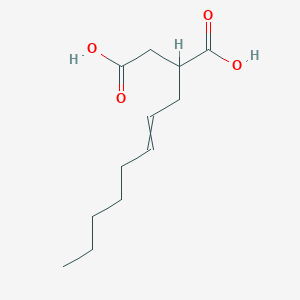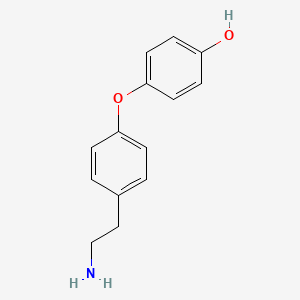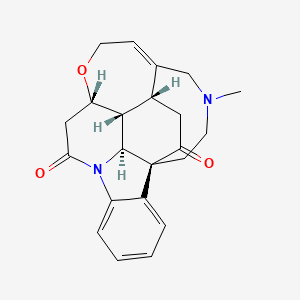![molecular formula C12H18N2O3 B1227517 4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a member of pyrroles, a tertiary carboxamide and an ethyl ester.
科学的研究の応用
Non-Linear Optical Material
A derivative of the compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized and found to have potential applications as a non-linear optical (NLO) material. The compound exhibits significant hyperpolarizability, indicating its suitability in NLO applications (Singh, Rawat, & Sahu, 2014).
Synthesis of Novel Pyrimidine Derivatives
Research on the synthesis of various pyrimidine derivatives, involving reactions with ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, has shown promising results. These derivatives have potential applications in cardiotonic activity, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).
Design of New Fluorescent Sensors
The synthesis and study of 3,5-diaryl-1H-pyrrole-2-carboxylic acid ethyl esters, which includes compounds with similar structures, have led to insights into the design of new fluorescent sensors. These studies focus on understanding the structural motifs required for optimal sensor functionality (Killoran et al., 2005).
特性
製品名 |
4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
ethyl 4-(dimethylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-6-17-12(16)10-7(2)9(8(3)13-10)11(15)14(4)5/h13H,6H2,1-5H3 |
InChIキー |
CTHCFZVMGUABNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(C)C)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



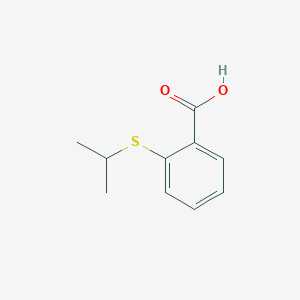

![(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol](/img/structure/B1227437.png)
